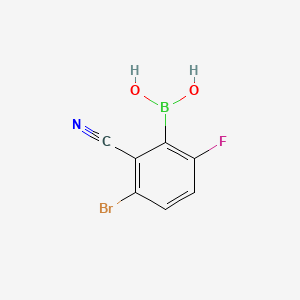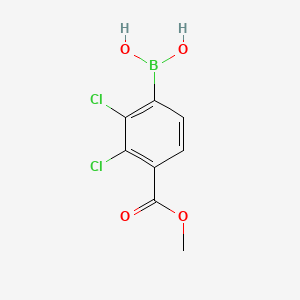![molecular formula C7H7BCl2O3 B8206355 [2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B8206355.png)
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C7H7BCl2O3. This compound is characterized by the presence of two chlorine atoms, a hydroxymethyl group, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid typically involves the introduction of boronic acid functionality to a suitably substituted phenyl ring. One common method is the borylation of 2,3-dichloro-4-(hydroxymethyl)benzene using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,3-Dichloro-4-(carboxymethyl)phenylboronic acid.
Reduction: 2,3-Dichloro-4-(hydroxymethyl)phenylboronic acid.
Substitution: 2,3-Dichloro-4-(methoxymethyl)phenylboronic acid.
科学研究应用
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the development of enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用机制
The mechanism of action of [2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which allows them to inhibit enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the enzyme’s function and lead to various biological effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the chlorine and hydroxymethyl substituents, making it less reactive in certain chemical reactions.
2,3-Dichlorophenylboronic acid: Similar structure but lacks the hydroxymethyl group, which affects its reactivity and applications.
4-(Hydroxymethyl)phenylboronic acid: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
Uniqueness
[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid is unique due to the presence of both chlorine atoms and a hydroxymethyl group on the phenyl ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. Additionally, the compound’s ability to form reversible covalent bonds with nucleophiles makes it valuable in various scientific and industrial applications.
属性
IUPAC Name |
[2,3-dichloro-4-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWCBKFEKUYIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
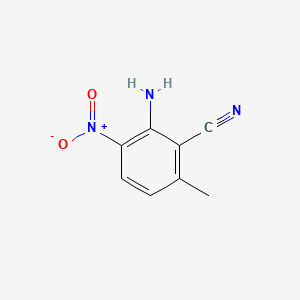
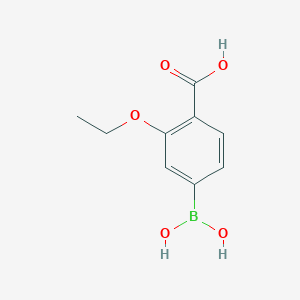
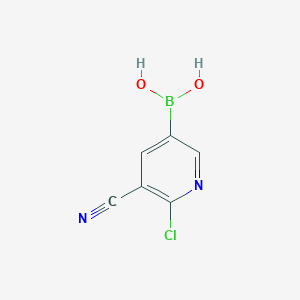




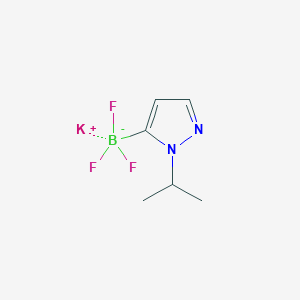

![Pyrido[2,3-b]pyrazin-7-ylboronic acid](/img/structure/B8206342.png)
